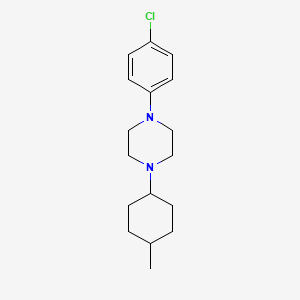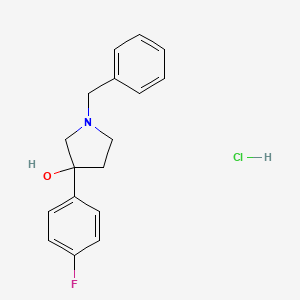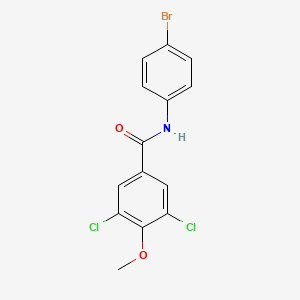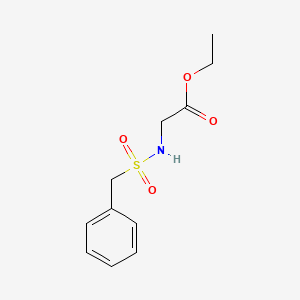![molecular formula C23H17N3O4S B4986407 N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, also known as MNBA, is a thiazole-containing compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in several studies.
作用机制
The mechanism of action of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide may act through the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have several biochemical and physiological effects. In cancer research, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis, inhibit angiogenesis, and decrease the expression of specific oncogenes. In inflammation studies, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of specific transcription factors. In neurological disorders, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to improve memory and cognitive function through the modulation of specific neurotransmitter systems.
实验室实验的优点和局限性
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, including its high purity and stability, as well as its potential therapeutic properties. However, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide research. In cancer research, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation studies, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide could be studied in animal models to further understand its anti-inflammatory properties. In neurological disorders, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide could be studied in clinical trials to evaluate its potential as a therapeutic agent for cognitive impairment.
In conclusion, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-containing compound that has shown promising results in various fields of scientific research. Its potential therapeutic properties make it an interesting target for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been achieved through different methods, including the reaction of 4-methoxyaniline, 4-nitrobenzaldehyde, and 2-aminothiazole in the presence of a catalyst. Another method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde and 4-nitrobenzoyl chloride in the presence of a base. The yield and purity of the compound have been optimized through various modifications of these methods.
科学研究应用
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation studies have shown that N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can reduce the production of inflammatory cytokines. In neurological disorders, N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has shown potential in improving memory and cognitive function.
属性
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-30-19-13-9-15(10-14-19)20-21(16-7-11-18(12-8-16)26(28)29)31-23(24-20)25-22(27)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYNVWYUVDRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4986333.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)

![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)

![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)


![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)